Magnesium;diiodide;octahydrate
Description
Historical Context and Discovery in Inorganic Chemistry
The study of water-rich magnesium halide hydrates dates back to the late 19th century. researchgate.net However, for a long time, there was considerable uncertainty regarding their precise crystal structures because they are primarily stable in saturated aqueous solutions at low temperatures. researchgate.netnih.gov While anhydrous magnesium iodide and its less hydrated forms were known, the detailed structural elucidation of highly hydrated species like the octahydrate is a more recent achievement.
Early investigations in the 20th century by researchers like Menschutkin focused on the solubility of magnesium halides in various solvents and identified the formation of crystalline compounds with the solvent, termed "etherates" when ether was used. research-solution.com The synthesis of magnesium iodide itself can be achieved through several acid-base reactions, such as reacting hydroiodic acid with magnesium oxide, magnesium hydroxide (B78521), or magnesium carbonate. bionity.com
The definitive characterization of magnesium diiodide octahydrate's crystal structure was reported in a 2013 study by Hennings, Schmidt, and Voigt. researchgate.netnih.gov This research was part of a broader investigation into water-rich hydrates of simple inorganic salts that crystallize at temperatures below 273 K. researchgate.net Their work provided the first well-determined crystal structure for MgI₂·8H₂O, grown from an aqueous solution at low temperatures. researchgate.netnih.gov
Scope of Academic Inquiry for Hydrated Magnesium Iodides
Academic research involving magnesium diiodide octahydrate and related hydrated magnesium iodides spans several key areas:
Structural Chemistry: A primary focus of research has been the determination of the precise crystal structures of magnesium iodide hydrates. X-ray crystallography has been employed to confirm the existence of the octahydrate and nonahydrate forms. wikipedia.orgresearchgate.net These studies reveal the coordination environment of the magnesium ion and the extensive network of hydrogen bonds that stabilize the crystal lattice. researchgate.netresearchgate.net
Spectroscopic and Thermal Analysis: The compound has been characterized using spectroscopic methods. researchgate.net Raman spectroscopy studies on aqueous solutions of magnesium iodide and other magnesium halides helped identify a distinct peak associated with the Mg-O stretching motion in the hydrated magnesium ion. nih.gov Thermal analysis has been used to investigate the stability of magnesium iodide hydrates and their decomposition pathways upon heating. researchgate.net
Organic Synthesis: Anhydrous magnesium iodide has applications as a reagent in organic chemistry, and its hydrated forms can be relevant precursors. bionity.com For example, magnesium iodide is known to be used in the Baylis-Hillman reaction and for the selective demethylation and debenzylation of aryl ethers under solvent-free conditions. bionity.com
Computational Modeling: Modern research employs computational methods, such as density functional theory (DFT), to model the hydration shells of magnesium ions. nih.govresearchgate.net These studies provide theoretical support for experimental findings, helping to analyze the structure of hydrated complexes like [Mg(H₂O)₆]²⁺ and understand the nature of the metal-water bond. nih.gov
Fundamental Coordination Chemistry of Magnesium(II) with Water and Iodide Ligands
The coordination chemistry of magnesium diiodide octahydrate is a prime example of how metal ions are hydrated in the solid state. The crystal structure is not a simple lattice of Mg²⁺ ions, I⁻ ions, and eight water molecules randomly positioned. Instead, it is highly organized due to the coordination preferences of the magnesium(II) ion. researchgate.netnih.gov
The central feature of the structure is the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. researchgate.netnih.gov In this complex ion, the Mg²⁺ cation is directly coordinated to six water molecules, which act as ligands. researchgate.netbritannica.com These six water molecules are arranged in an octahedral geometry around the central magnesium ion. researchgate.netnih.gov This octahedral coordination is a common and stable arrangement for the Mg²⁺ ion when surrounded by water. researchgate.netacs.org
The remaining two water molecules of the formula unit are not directly bonded to the magnesium ion. They are interstitial water molecules held within the crystal lattice. researchgate.net The iodide anions (I⁻) are also not part of the primary coordination sphere of the magnesium. researchgate.net The entire crystal structure is held together by a specific and extensive network of hydrogen bonds involving the coordinated water molecules, the interstitial water molecules, and the iodide anions. researchgate.netnih.gov The iodide ions act as acceptors for these hydrogen bonds. researchgate.net
Interactive Data Table: Crystallographic Information for MgI₂·8H₂O
| Parameter | Value |
| Crystal System | Orthorhombic wikipedia.org |
| Space Group | C m c a crystallography.net |
| a | 8.5256 Å crystallography.net |
| b | 15.698 Å crystallography.net |
| c | 9.8671 Å crystallography.net |
| α, β, γ | 90° crystallography.net |
| Cell Volume | 1320.6 ų crystallography.net |
| Temperature | 200 K crystallography.net |
Structure
2D Structure
Properties
Molecular Formula |
H16I2MgO8 |
|---|---|
Molecular Weight |
422.24 g/mol |
IUPAC Name |
magnesium;diiodide;octahydrate |
InChI |
InChI=1S/2HI.Mg.8H2O/h2*1H;;8*1H2/q;;+2;;;;;;;;/p-2 |
InChI Key |
CKYYFGUIKHUOKJ-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.O.[Mg+2].[I-].[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms
Direct Synthesis Routes for Magnesium Diiodide Octahydrate
The formation of magnesium diiodide, which can subsequently be hydrated to form the octahydrate, can be achieved through several direct synthesis routes. These methods primarily involve the reaction of magnesium-containing precursors with a source of iodide.
Reaction of Magnesium Precursors with Hydroiodic Acid: Mechanistic Insights
A common and effective method for synthesizing magnesium iodide is the reaction of various magnesium precursors with hydroiodic acid (HI). wikipedia.orgbionity.com This acid-base neutralization reaction is a versatile route that can utilize magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃) as the starting material. wikipedia.orgbionity.com
The fundamental mechanism for these reactions involves the protonation of the basic anion (oxide, hydroxide, or carbonate) by the hydroiodic acid, followed by the formation of water and the magnesium iodide salt. The resulting magnesium iodide then dissolves in the aqueous solution. patsnap.comquora.comquora.com
Magnesium Oxide (MgO): The reaction between magnesium oxide and hydroiodic acid proceeds as follows: MgO(s) + 2HI(aq) → MgI₂(aq) + H₂O(l) wikipedia.orgtestbook.com The mechanism involves the attack of hydronium ions (H₃O⁺), formed from the dissociation of HI in water, on the oxide ions (O²⁻) of the solid MgO. This leads to the formation of water and the release of magnesium ions (Mg²⁺) into the solution, which then combine with the iodide ions (I⁻). patsnap.comlibretexts.org
Magnesium Hydroxide (Mg(OH)₂): The reaction with magnesium hydroxide is a direct neutralization: Mg(OH)₂(s) + 2HI(aq) → MgI₂(aq) + 2H₂O(l) wikipedia.orgtestbook.com In this case, the protons from the hydroiodic acid react with the hydroxide ions (OH⁻) of the magnesium hydroxide to form water. quora.comyoutube.com This is a classic acid-base reaction, resulting in a salt and water. quora.comechemi.com
Magnesium Carbonate (MgCO₃): The reaction with magnesium carbonate introduces an additional product, carbon dioxide gas: MgCO₃(s) + 2HI(aq) → MgI₂(aq) + H₂O(l) + CO₂(g) wikipedia.orgcollegedunia.com The mechanism involves the reaction of the acid with the carbonate ion (CO₃²⁻), which is unstable and decomposes to carbon dioxide and water. quora.comyoutube.com This effervescence is a characteristic feature of this particular synthesis route. quora.com
The net ionic equation for the reactions with magnesium oxide and magnesium hydroxide with a strong acid like HI primarily involves the reaction of the solid with protons to form magnesium ions and water. quora.comvaia.com For magnesium carbonate, the net ionic equation also shows the production of carbon dioxide gas. vaia.combrainly.com
Table 1: Reactions of Magnesium Precursors with Hydroiodic Acid
| Magnesium Precursor | Chemical Equation | Products |
| Magnesium Oxide | MgO + 2HI → MgI₂ + H₂O wikipedia.orgtestbook.com | Magnesium Iodide, Water |
| Magnesium Hydroxide | Mg(OH)₂ + 2HI → MgI₂ + 2H₂O wikipedia.orgtestbook.com | Magnesium Iodide, Water |
| Magnesium Carbonate | MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O wikipedia.orgcollegedunia.com | Magnesium Iodide, Carbon Dioxide, Water |
Elemental Synthesis from Magnesium Metal and Iodine: Anhydrous Considerations
An alternative route to magnesium iodide is the direct combination of elemental magnesium metal with iodine. collegedunia.comtestbook.com This reaction is highly exothermic and can be represented by the following equation: Mg(s) + I₂(s) → MgI₂(s) askfilo.com
This synthesis is notable because, when conducted under strictly anhydrous conditions, it yields anhydrous magnesium iodide. wikipedia.orgcollegedunia.com To achieve this, the reaction is often carried out in a dry, non-aqueous solvent such as diethyl ether. wikipedia.orgcollegedunia.comsmolecule.com The use of an anhydrous atmosphere is crucial to prevent the formation of hydrated forms of magnesium iodide. wikipedia.orgcollegedunia.com
Interestingly, the presence of a small amount of water can act as a catalyst, initiating a vigorous and self-accelerating reaction that produces a significant amount of heat, causing some of the iodine to vaporize and create a purple cloud. homescience.netyoutube.com This demonstrates the high reactivity of the elements and the importance of controlling the reaction conditions.
Crystallization and Hydration Control in Aqueous Systems
Once magnesium iodide is synthesized in an aqueous solution, the formation of magnesium diiodide octahydrate is achieved through crystallization. Magnesium iodide is highly soluble in water and can form several hydrates, including the hexahydrate (MgI₂·6H₂O) and the octahydrate (MgI₂·8H₂O). wikipedia.orgcollegedunia.comguidechem.com The specific hydrate (B1144303) that crystallizes depends on the conditions, particularly the temperature. researchgate.net
To obtain the octahydrate, the aqueous solution of magnesium iodide is typically concentrated by partial evaporation, often in a desiccator, to induce crystallization. guidechem.comchemicalbook.com The octahydrate form is known to be stable at lower temperatures, while the hexahydrate may form at temperatures above 43°C. researchgate.net The crystal structure of magnesium diiodide octahydrate is orthorhombic. extramarks.comcollegedunia.com
The process of hydration involves the coordination of water molecules around the magnesium cation, forming a hydrated complex, [Mg(H₂O)₆]²⁺, which is a key feature in the crystal structures of magnesium halide hydrates. researchgate.net The remaining water molecules are incorporated into the crystal lattice through hydrogen bonds. researchgate.net
Optimization of Reaction Parameters for Purity and Yield
To maximize the purity and yield of magnesium diiodide octahydrate, several reaction parameters must be carefully controlled.
Key parameters for optimization include:
Stoichiometry: Using the correct molar ratios of reactants is essential to ensure complete conversion and minimize unreacted starting materials. For instance, in the reaction with hydroiodic acid, a 1:2 molar ratio of the magnesium precursor to HI is required. testbook.com
Temperature: Temperature control is critical, especially during the elemental synthesis, which is highly exothermic. homescience.net For crystallization, temperature dictates which hydrate is preferentially formed. researchgate.net
Solvent: In the elemental synthesis, the choice of an anhydrous solvent like diethyl ether is crucial for obtaining the anhydrous product. wikipedia.orgsmolecule.com
Reaction Time: Allowing sufficient time for the reaction to go to completion is important for maximizing the yield.
pH: In the acid-base neutralization reactions, ensuring the final pH is neutral indicates the complete reaction of the acid.
By carefully adjusting these parameters, the production of magnesium diiodide can be optimized for both efficiency and the quality of the final product.
Purification Techniques and High-Purity Synthesis Strategies
After synthesis, purification steps are often necessary to obtain high-purity magnesium diiodide octahydrate. The primary method for purification is recrystallization from water. testbook.comguidechem.com This process involves dissolving the synthesized product in a minimum amount of hot water and then allowing it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solution.
For obtaining a high-purity product, the following strategies can be employed:
Use of High-Purity Precursors: Starting with high-purity magnesium precursors and hydroiodic acid will naturally lead to a purer final product. mdpi.com
Fractional Crystallization: This technique can be used to separate the desired hydrate from other hydrates or impurities with different solubilities.
Washing: The crystallized product should be washed with a small amount of cold solvent to remove any residual impurities from the surface of the crystals. mdpi.com
It is important to note that magnesium iodide is deliquescent, meaning it readily absorbs moisture from the air, and is also sensitive to light. guidechem.comchemicalbook.com Therefore, it should be stored in a dark, airtight container or in a desiccator to maintain its purity and hydration state. guidechem.comlaboratorynotes.com
Advanced Structural Elucidation and Crystallography
Single Crystal X-ray Diffraction Analysis of Magnesium Diiodide Octahydrate
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the detailed structure of magnesium diiodide octahydrate.
Determination of Orthorhombic Crystal System and Space Group
Magnesium diiodide octahydrate crystallizes in the orthorhombic crystal system. collegedunia.comextramarks.comamericanelements.comwikipedia.orgbionity.com This crystal system is characterized by three unequal axes at right angles to each other. Specifically, its space group has been identified as Pcab. researchgate.netresearchgate.net The unit cell parameters for magnesium diiodide octahydrate have been determined as a = 11.9153 (3) Å, b = 6.7482 (4) Å, and c = 13.6052 (5) Å, with a unit cell volume of 1093.95 (7) ų. researchgate.net
| Crystal System | Space Group |
| Orthorhombic | Pcab |
Analysis of the Mg(H₂O)₆ Octahedral Coordination Environment
The crystal structure of magnesium diiodide octahydrate is built up from hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺. wikipedia.orgresearchgate.netnih.govresearchgate.net In this complex, the magnesium ion is octahedrally coordinated by six water molecules. researchgate.netmdpi.commdpi.com This octahedral arrangement is a common feature in many hydrated magnesium salts. researchgate.netresearchgate.net The dimensions and angles within these hexaaqua cation complexes are very similar across different magnesium halide hydrates. researchgate.netnih.gov
Interatomic Distances and Bond Angle Refinements
Detailed structural analysis provides precise measurements of the distances between atoms and the angles of the chemical bonds. In the hexaaquamagnesium(II) octahedra of magnesium diiodide octahydrate, the Mg-O bond distances are well-defined. mdpi.com Across a large number of crystal structures containing the [Mg(H₂O)₆]²⁺ ion, the mean Mg-O bond distance is 2.066 Å. mdpi.com In aqueous solutions, this distance is reported to be approximately 2.07 Å. mdpi.com The angles within the octahedron are close to the ideal 90° for a perfect octahedron. researchgate.net
| Parameter | Value |
| Mean Mg-O bond distance (solid state) | 2.066 Å |
| Mean Mg-O bond distance (aqueous solution) | ~2.07 Å |
Powder X-ray Diffraction for Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a key analytical technique used for the identification of crystalline phases and the study of polymorphism. ncl.ac.uk This method is particularly useful for distinguishing between different crystalline forms (polymorphs) of the same chemical compound. ncl.ac.uk For magnesium iodide, several hydrated forms exist, and PXRD allows for their differentiation. collegedunia.comextramarks.com The technique can be used to identify the specific hydrate (B1144303) present in a sample by comparing its diffraction pattern to known standards from databases like the Crystallography Open Database (COD). ncl.ac.uk
Hydrogen Bonding Networks within the Crystalline Lattice
The crystal structure of magnesium diiodide octahydrate is further stabilized by an extensive network of hydrogen bonds. researchgate.net The water molecules of the [Mg(H₂O)₆]²⁺ octahedra and the two additional water molecules in the crystal lattice act as hydrogen bond donors, while the iodide anions and oxygen atoms of neighboring water molecules serve as acceptors. researchgate.netlookchem.com These O-H···I and O-H···O hydrogen bonds create a three-dimensional network that holds the ions and water molecules together in the crystalline lattice. researchgate.netresearchgate.net The iodide anions are incorporated into this specific network of O-H···X hydrogen bonds. researchgate.netnih.govresearchgate.net
Comparison of Hydration States: Octahydrate, Hexahydrate, and Anhydrous Magnesium Iodide Structures
Magnesium iodide exists in several hydration states, each with a distinct crystal structure. collegedunia.comextramarks.comwikipedia.orgbionity.com
Anhydrous Magnesium Iodide (MgI₂): This form possesses a hexagonal crystal structure. collegedunia.comextramarks.comwikipedia.orgbionity.com
Magnesium Iodide Hexahydrate (MgI₂·6H₂O): This hydrate crystallizes in the monoclinic system. collegedunia.comextramarks.comwikipedia.orgbionity.com
Magnesium Iodide Octahydrate (MgI₂·8H₂O): As detailed in this article, this form has an orthorhombic crystal structure. collegedunia.comextramarks.comwikipedia.orgbionity.com
The primary structural difference between these forms lies in the number of water molecules of hydration and their arrangement within the crystal lattice, leading to different crystal symmetries. All the hydrated forms are built up from [Mg(H₂O)₆]²⁺ octahedra. researchgate.netnih.gov The additional water molecules in the octahydrate, compared to the hexahydrate, contribute to the different crystal packing and symmetry.
| Compound | Crystal System |
| Anhydrous Magnesium Iodide | Hexagonal |
| Magnesium Iodide Hexahydrate | Monoclinic |
| Magnesium Iodide Octahydrate | Orthorhombic |
Spectroscopic Probing of Molecular Structure and Interactions
Vibrational Spectroscopy (FTIR and Raman) for Ligand-Metal Interactions and Crystal Phase Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the interactions between the magnesium cation and the surrounding water ligands, as well as for identifying the specific crystalline phase of the hydrated salt.
In aqueous solutions of magnesium iodide, Raman spectroscopy has identified a distinct peak at approximately 355 cm⁻¹. This band is attributed to the Mg-O stretching motion, confirming the direct coordination of water molecules to the magnesium ion. scilit.com The presence of this peak is a strong indicator of the formation of a stable hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺, which exhibits a nearly octahedral symmetry even in concentrated solutions. scilit.com The partially covalent character of the Mg-O bond has been suggested based on computational analyses. scilit.com
Studies on the solid-state vibrational spectra of magnesium diiodide octahydrate (MgI₂·8H₂O) and its partially deuterated analogues have been conducted to assign the observed vibrational bands. researchgate.net The analysis of these spectra, particularly in the regions of water librations and stretching, provides detailed information about the hydrogen bonding network within the crystal lattice and the influence of the iodide anions on the water molecules. researchgate.net Multiple bands observed in the water bending region suggest the presence of crystallographically distinct water molecules within the structure. researchgate.net
Key Vibrational Modes for Magnesium Diiodide Octahydrate:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| O-H Stretching | 3000 - 3600 | Strength of hydrogen bonds involving water molecules. |
| H-O-H Bending | 1600 - 1650 | Presence of coordinated and lattice water molecules. |
| Water Librations | 400 - 800 | Rotational/torsional motions of water molecules, sensitive to the local environment. |
| Mg-O Stretching | ~355 | Direct evidence of the magnesium-water coordination bond. scilit.com |
This table is generated based on typical ranges for hydrated salts and specific findings for magnesium iodide solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in defining the structural conformation of magnesium diiodide octahydrate in solution. Both proton (¹H) and magnesium-25 (²⁵Mg) NMR can provide valuable data.
¹H NMR: The proton NMR spectrum of an aqueous solution of magnesium diiodide octahydrate is expected to show signals corresponding to the water molecules. The chemical shift of these protons is influenced by their environment, distinguishing between bulk water and water molecules coordinated to the magnesium ion. In similar hydrated magnesium halides, such as magnesium bromide hexahydrate (MgBr₂·6H₂O), the water proton resonance is observed at δ = +4.1 ppm. nih.gov For magnesium chloride hexahydrate (MgCl₂·6H₂O), this resonance is at δ = +4.3 ppm. nih.govresearchgate.net These shifts indicate that the coordination to the magnesium ion deshields the protons relative to bulk water.
²⁵Mg NMR: The magnesium-25 isotope is NMR-active, although it presents challenges due to its low natural abundance (10.00%) and quadrupolar nature (spin I = 5/2). huji.ac.ilchemlin.org The ²⁵Mg NMR signal is sensitive to the symmetry of the magnesium ion's local environment. huji.ac.il For the symmetrical hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, expected to be the dominant species in solution, a relatively narrow line is anticipated. huji.ac.il The chemical shift of ²⁵Mg is highly dependent on the solvent and the concentration of the salt. huji.ac.ilchemlin.org The reference compound for ²⁵Mg NMR is typically a solution of magnesium chloride in D₂O. chemlin.org
Properties of the ²⁵Mg Nucleus:
| Property | Value |
| Spin (I) | 5/2 |
| Natural Abundance | 10.00% |
| Gyromagnetic Ratio (γ) | -1.639 x 10⁷ rad T⁻¹ s⁻¹ |
| Quadrupole Moment (Q) | +0.1994 barn |
| Reference Compound | 11 M MgCl₂ in D₂O |
Data sourced from ChemLin. chemlin.org
Mass Spectrometry (Electrospray Ionization and Inductively Coupled Plasma) for Compositional and Complexation Studies
Mass spectrometry offers powerful analytical capabilities for confirming the elemental composition of magnesium diiodide octahydrate and for studying its complexation behavior in solution.
Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for the analysis of non-covalent complexes, as it can transfer species from the solution phase to the gas phase with minimal fragmentation. wikipedia.orgdoi.org For magnesium diiodide octahydrate, ESI-MS can be used to observe the [Mg(H₂O)₆]²⁺ ion and potentially larger clusters involving iodide ions or additional water molecules. The technique allows for the direct examination of the stoichiometry of metal-ligand complexes in solution. doi.org Studies on other magnesium-containing compounds have shown the formation of various adducts and cluster ions in ESI-MS, which can provide insights into the speciation in solution. researchgate.net
Inductively Coupled Plasma (ICP): ICP-based techniques, such as ICP-Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES), are primarily used for highly sensitive elemental analysis. These methods would be employed to accurately determine the magnesium and iodine content of a sample, thereby confirming its stoichiometry. While not providing direct structural information about the coordination complex, ICP techniques are crucial for verifying the compound's elemental composition with high precision.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements on the surface of a solid sample. For magnesium diiodide octahydrate, XPS can provide information on the magnesium, iodine, and oxygen environments.
The analysis of the Mg 2p and O 1s core level spectra is of particular interest. The binding energy of the Mg 2p peak can provide information about the oxidation state of magnesium, which is expected to be +2. In various magnesium compounds, the Mg 2p binding energy typically falls within a narrow range, making definitive speciation challenging based on this peak alone. researchgate.netxpsfitting.com For instance, the Mg 2p binding energies for MgO and Mg(OH)₂ are approximately 50.8 eV and 51.1 eV, respectively. researchgate.net
The O 1s spectrum is often more informative for hydrated species. It can distinguish between oxygen in oxides, hydroxides, and water molecules. For hydrated magnesium carbonates, O 1s peaks related to magnesium hydrates are found in the range of 530.0–533.2 eV. mdpi.com The presence of a distinct O 1s peak corresponding to water would be expected for magnesium diiodide octahydrate.
The I 3d core level spectrum would be used to identify the chemical state of iodine. For an iodide (I⁻) anion, the I 3d₅/₂ peak is expected at a specific binding energy, which can be distinguished from other oxidation states of iodine.
Expected XPS Binding Energies for Magnesium Diiodide Octahydrate:
| Core Level | Expected Binding Energy (eV) Range | Inferred Chemical State |
| Mg 2p | ~50 - 52 | Mg²⁺ |
| O 1s | ~531 - 533 | H₂O (coordinated and lattice) |
| I 3d₅/₂ | ~619 - 620 | I⁻ |
This table presents approximate binding energy ranges based on data for similar magnesium and iodide compounds.
Thermal Stability, Decomposition Pathways, and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Magnesium Diiodide Octahydrate
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into the phase transitions and decomposition of magnesium diiodide octahydrate. Studies employing simultaneous thermogravimetric and differential thermal analysis reveal a multi-step decomposition process when the compound is heated. researchgate.net
The thermal decomposition of MgI₂·8H₂O begins with the loss of water of hydration. This dehydration occurs in overlapping stages, which can be identified as distinct mass loss steps in the TGA curve, each corresponding to an endothermic peak in the DSC or DTA curve. The process is further complicated by the concurrent hydrolysis of the magnesium iodide, which leads to the evolution of hydrogen iodide (HI). researchgate.net The thermal stability of solid magnesium halide hydrates increases from the chloride to the iodide form (MgCl₂·6H₂O < MgBr₂·6H₂O < MgI₂·6H₂O). researchgate.net However, the degree of hydrolysis during thermal decomposition also increases in the same order. researchgate.net
Table 1: Key Thermal Events in the Decomposition of Magnesium Diiodide Octahydrate
| Temperature Range | Event | Analysis Technique | Observations |
| 41 °C | Melting Point | Visual/DSC | The octahydrate melts and begins to decompose. wikipedia.org |
| > 41 °C | Dehydration | TGA/DSC | Stepwise loss of water molecules, associated with endothermic peaks. researchgate.net |
| Higher Temperatures | Hydrolysis/Decomposition | TGA/DSC | Evolution of hydrogen iodide (HI) and formation of magnesium oxide (MgO) in air. researchgate.netwikipedia.org |
Mechanistic Studies of Dehydration Processes
The dehydration of magnesium diiodide octahydrate is not a simple removal of water molecules. The process is mechanistically complex, involving both dehydration and hydrolysis. Initially, heating leads to the sequential loss of water molecules, likely forming lower hydrates as intermediates.
MgI₂(s) + H₂O(g) ⇌ MgO(s) + 2HI(g)
This hydrolytic decomposition is a significant pathway that prevents the formation of anhydrous magnesium iodide simply by heating in a non-inert atmosphere. researchgate.netwikipedia.org The number of intermediate compounds formed during the decomposition of MgI₂·8H₂O is noted to be fewer than for the corresponding chloride and bromide salts. researchgate.net
Identification and Characterization of Solid-State Decomposition Products
The final decomposition products of magnesium diiodide octahydrate are highly dependent on the atmosphere in which the heating occurs.
In Air: When heated in the presence of air, magnesium diiodide octahydrate decomposes completely to magnesium oxide (MgO). wikipedia.org The process involves the release of water, hydrogen iodide, and elemental iodine. wikipedia.orglaboratorynotes.com The elemental iodine, which appears as a brown vapor, is formed from the oxidation of either the iodide anion or the released hydrogen iodide. wikipedia.org
Under a Hydrogen Atmosphere: The compound is reported to be stable at high heat under a hydrogen atmosphere, which suppresses the decomposition and oxidation reactions. wikipedia.org
Intermediate Products: During the decomposition, lower hydrates of magnesium iodide and magnesium hydroxyiodide (MgOHI) are formed as transient solid-state intermediates before the final conversion to magnesium oxide. researchgate.net
Table 2: Decomposition Products of Magnesium Diiodide Octahydrate
| Product | Chemical Formula | State | Conditions of Formation |
| Magnesium Oxide | MgO | Solid | Final product when heated in air. wikipedia.org |
| Water | H₂O | Gas | Released during initial dehydration steps. researchgate.net |
| Hydrogen Iodide | HI | Gas | Product of hydrolysis. researchgate.net |
| Iodine | I₂ | Gas | Product of oxidation in air. wikipedia.orglaboratorynotes.com |
| Lower Hydrates | MgI₂·xH₂O | Solid | Transient intermediates. |
| Magnesium Hydroxyiodide | MgOHI | Solid | Transient intermediate from hydrolysis. |
Kinetics of Thermal Degradation and Influence of Ambient Conditions
The kinetics of the thermal degradation of magnesium diiodide octahydrate are strongly influenced by ambient conditions, particularly the composition of the surrounding atmosphere.
Influence of Atmosphere: The decomposition pathway is markedly different in air versus an inert or reducing atmosphere. In air, the compound readily decomposes at normal temperatures, indicated by a color change to brown due to the release of elemental iodine. wikipedia.orglaboratorynotes.com This suggests that oxidation is a key and relatively fast process. Conversely, under a hydrogen atmosphere, the compound is stable even at high temperatures, indicating that the presence of a reducing agent prevents the oxidative decomposition pathway. wikipedia.org
Role in Thermochemical Cycles and Heat Storage Systems
The thermal properties of magnesium diiodide and its hydrates make them relevant to energy technologies, particularly thermochemical cycles for hydrogen production and thermal energy storage systems.
Thermochemical Cycles: Magnesium diiodide is a key component in the Magnesium-Iodine (Mg-I) thermochemical cycle, a process for splitting water to produce hydrogen. atomfair.com The cycle leverages the hydrolysis of magnesium iodide at temperatures around 300–400°C to produce hydrogen iodide (HI) and magnesium oxide (MgO). researchgate.netatomfair.com The hydrogen iodide is subsequently decomposed to produce hydrogen gas and iodine, while the magnesium oxide is reacted with the recovered iodine to regenerate the magnesium iodide, closing the cycle. atomfair.com The efficiency of this cycle is a subject of ongoing research. researchgate.net
Heat Storage Systems: Hydrated salts are widely investigated for thermochemical energy storage due to their high energy storage densities. oregonstate.edutno.nl The reversible dehydration and hydration of magnesium diiodide octahydrate represents a potential system for this application. Heat is stored during the endothermic dehydration process ("charging"), and can be released upon rehydration ("discharging"). While materials like magnesium chloride hexahydrate are more commonly studied for this purpose, the fundamental principles apply to magnesium diiodide hydrates as well. tno.nl The high water content of the octahydrate suggests a potentially high energy storage capacity. However, challenges such as the corrosive nature of the hydrogen iodide released during hydrolysis would need to be managed for practical application.
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Bonding Characteristics
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules and solids, offering a balance between accuracy and computational cost. For MgI₂·8H₂O, DFT can elucidate the geometry of the hydrated magnesium complexes, the energetics of their formation, and the nature of the chemical bonds involved.
Geometry optimization in DFT involves finding the lowest energy arrangement of atoms in a molecule or crystal lattice. For hydrated magnesium iodide, this process would typically start with an initial guess for the atomic coordinates and iteratively adjust them to minimize the total energy of the system. The resulting structure represents the most stable configuration.
In MgI₂·8H₂O, the central structural unit is the hydrated magnesium cation. Theoretical studies on hydrated magnesium ions consistently show that the Mg²⁺ ion is coordinated by six water molecules in a highly stable octahedral geometry, forming the [Mg(H₂O)₆]²⁺ complex. researchgate.netnih.govsmu.edu The remaining two water molecules and the two iodide ions are incorporated into the crystal lattice, participating in a complex network of hydrogen bonds. researchgate.net DFT calculations can precisely determine the bond lengths and angles of the [Mg(H₂O)₆]²⁺ octahedron and its interactions with the surrounding iodide ions and water molecules.
The energetics of the system involves calculating key thermodynamic quantities. DFT can be used to predict the lattice energy of the crystal and the hydration energy of the individual ions. The lattice energy for anhydrous MgI₂ is experimentally determined to be approximately 2327 kJ/mol, while the hydration energy for the Mg²⁺ ion is around -1926 kJ/mol. youtube.com These values highlight the significant energy released upon hydration, which drives the formation of the stable hydrated solid.
Table 1: Calculated Energetic and Structural Parameters for Hydrated Magnesium Species
| Parameter | Description | Typical Calculated Value/Range | Method |
|---|---|---|---|
| Mg-O Bond Length | Distance between the magnesium ion and the oxygen of a water molecule in the first hydration shell. | 2.11 Å | DFT |
| Coordination Number (CN) | Number of water molecules in the first hydration shell of Mg²⁺. | 6 | DFT/MD |
| Hydration Energy (Mg²⁺) | Energy released when a gaseous Mg²⁺ ion is dissolved in water. | -1920 to -1930 kJ/mol | Experimental/Theoretical |
| Lattice Energy (MgI₂) | Energy required to separate one mole of solid MgI₂ into gaseous ions. | ~2327 kJ/mol | Experimental |
The bonding in magnesium diiodide is not purely ionic. The difference in electronegativity between magnesium (1.31) and iodine (2.66) is 1.35, which suggests a polar covalent bond with significant ionic character. quora.com According to Fajan's rules, the small, highly charged Mg²⁺ cation can polarize the large, electron-rich iodide anion (I⁻), inducing a degree of covalent character in the Mg-I bond. quora.com This polarization means the electron cloud of the iodide ion is distorted towards the magnesium ion, leading to some sharing of electrons. nailib.com
In contrast, the Mg-O bonds within the [Mg(H₂O)₆]²⁺ cation are primarily ion-dipole interactions. The positive charge of the Mg²⁺ ion strongly attracts the negative dipole of the oxygen atom in the water molecules. DFT methods, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions. NBO analysis on the [Mg(H₂O)₆]²⁺ complex reveals significant charge transfer from the lone pairs of the water oxygen atoms to the empty orbitals of the Mg²⁺ ion. aimspress.com This donation is a key feature of the Mg-O bond, leading to a highly stable and tightly bound first hydration shell. aimspress.com The stabilization energy from this interaction is substantial, calculated to be over 22 kcal/mol for each water ligand. aimspress.com
DFT calculations can generate maps of electron charge density, providing a visual representation of chemical bonding. For MgI₂·8H₂O, the charge density map would show a high concentration of electrons around the iodine and oxygen atoms and a depletion around the magnesium atom, which is consistent with the formation of a Mg²⁺ cation. tytlabs.co.jp However, a careful analysis of the region between the magnesium and iodine atoms would likely reveal a small but non-zero amount of electron density, confirming the partial covalent character of the Mg-I bond. tytlabs.co.jpresearchgate.net
Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule or complex. In the [Mg(H₂O)₆]²⁺ cation, the primary interactions involve the highest occupied molecular orbitals (HOMOs), which are located on the oxygen lone pairs of the water ligands, and the lowest unoccupied molecular orbitals (LUMOs), which are associated with the empty valence orbitals of the Mg²⁺ ion. aimspress.com The interaction between these orbitals, specifically the donation from the oxygen lone pair orbitals to the magnesium's empty orbitals, forms the basis of the Mg-O coordinate bonds. aimspress.com This donor-acceptor interaction is a fundamental aspect of the electronic structure of the hydrated magnesium ion.
Molecular Dynamics (MD) Simulations of Water Dynamics and Hydration Shells
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes, such as water mobility and the formation and dissolution of hydration shells.
Accurate MD simulations depend on a high-quality force field, which is a set of parameters that defines the potential energy of the system. A force field typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.
For ionic systems like magnesium iodide in water, the force field parameters for the ions are crucial. nih.gov The development of a force field for Mg²⁺ involves optimizing parameters, particularly for the Lennard-Jones potential and partial charges, to reproduce key experimental properties. These properties include the solvation free energy, the ion-oxygen distance in the first hydration shell, and the coordination number. nih.govnih.gov Several optimized force fields for Mg²⁺ exist for use with various water models (e.g., TIP3P, SPC/E). nih.govgithub.com While these force fields are developed for aqueous solutions, they can be adapted and validated for solid-state hydrate (B1144303) systems. Validation for MgI₂·8H₂O would involve demonstrating that the force field can accurately reproduce the known crystal structure and thermodynamic properties of the solid. tue.nl Studies on MgCl₂ hydrates have shown that standard force fields can successfully model the structure of higher hydrates. tue.nl
Table 2: Representative Force Field Parameters for Mg²⁺ Ion
| Force Field | Water Model | σ (Å) | ε (kcal/mol) | Charge (e) |
|---|---|---|---|---|
| AMBER (Li et al.) | TIP3P | 1.358 | 0.2239 | +2.0 |
| CHARMM (Allner et al.) | TIP3P | 1.690 | 0.0199 | +2.0 |
| microMg (Panteva et al.) | TIP3P | 1.776 | 0.0894 | +2.0 |
Note: σ and ε are Lennard-Jones parameters. Data is illustrative of parameters developed for aqueous simulations.
MD simulations have been extensively used to study the hydration structure and dynamics of the Mg²⁺ ion in aqueous solution, which provides a direct analogue for the behavior within the hydrated crystal. These simulations reveal a highly structured hydration environment. nih.gov
The Mg²⁺ ion maintains a very stable and well-defined first hydration shell consisting of six water molecules in an octahedral arrangement. nih.govnih.gov The water molecules in this shell are strongly bound, leading to extremely slow exchange with water molecules from the bulk or the second hydration shell. The residence time for a water molecule in the first shell of Mg²⁺ is on the order of microseconds, which is many orders of magnitude slower than for alkali metal ions like K⁺. nih.govosu.edu This indicates that the first hydration shell is kinetically inert. nih.gov
The second hydration shell is more dynamic but still shows significant structure, typically containing around 12 water molecules. smu.edu The presence of the highly charged Mg²⁺ cation influences the orientation and mobility of water molecules beyond the first shell. nih.gov In a solution containing iodide ions, the anions would primarily reside outside the first hydration shell but could interact with it, potentially forming solvent-shared ion pairs where the ion is located in the second hydration shell. osu.edu The dynamics of the two water molecules in the MgI₂·8H₂O crystal that are not part of the primary [Mg(H₂O)₆]²⁺ complex would be influenced by their interactions with both the hydrated cation and the iodide anions through the hydrogen bond network.
Table 3: Properties of the Hydrated Magnesium Ion (Mg²⁺)
| Property | Description | Value |
|---|---|---|
| Primary Hydration Number | Number of water molecules in the first hydration shell. | 6 |
| Primary Shell Geometry | Arrangement of water molecules in the first shell. | Octahedral |
| Mg-O Distance (1st Shell) | Average distance from Mg²⁺ to oxygen of first-shell water. | ~2.1 Å |
| Secondary Hydration Number | Approximate number of water molecules in the second hydration shell. | ~12 |
| Water Residence Time (1st Shell) | Average time a water molecule spends in the first hydration shell. | > 1 µs |
Molecular Graph Theory and Topological Descriptors for Structural Complexity Analysis
Molecular graph theory offers a powerful framework for analyzing the structural complexity of chemical compounds by representing them as graphs, where atoms are vertices and chemical bonds are edges. This approach allows for the calculation of numerical invariants known as topological descriptors, which quantify various aspects of molecular structure and are instrumental in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. nih.gov For magnesium iodide, this methodology has been applied to its two-dimensional molecular graph, which is characterized by a unique C4-graph pattern within multiple connected heptagons. nih.govdtic.mil
The manipulation and inspection of chemical structural information are made feasible using these molecular descriptors. nih.gov Researchers have computed several degree-based topological indices for the chemical graph of magnesium iodide (MgI2). nih.gov These indices serve as numerical representations of the molecule's topology and are valuable for predicting its bioactivity and other physicochemical properties. nih.gov The structure of the magnesium iodide graph is complex, with its construction depending on parameters that define the number of C4 units in rows and heptagons. dtic.milsaltscience.or.jp
A variety of topological indices have been calculated to characterize the magnesium iodide structure, including:
Zagreb Indices (M1 and M2): These are among the oldest topological indices and are based on the degrees of the vertices. nih.gov
Randić Index: This index is a descriptor of molecular branching. nih.gov
Atom-Bond Connectivity (ABC) Index: This descriptor correlates well with the heat of formation of alkanes. nih.gov
Geometric-Arithmetic (GA) Index: This index is used for modeling physicochemical properties. nih.gov
M-Polynomials: This newer approach uses polynomials to represent the molecular structure, from which several topological indices can be derived algebraically. nih.govdntb.gov.ua
These calculations provide general formulas for families of graphs representing the magnesium iodide structure, which are helpful in studying the underlying topologies. nih.gov
Below is an interactive table summarizing some of the topological descriptors computed for the molecular graph of Magnesium Iodide.
Ab Initio Studies on Intermolecular Interactions
Ab initio quantum chemical calculations provide a foundational, first-principles approach to understanding the electronic structure and intermolecular interactions within a chemical system without reliance on empirical parameters. For Magnesium diiodide octahydrate, such studies would focus on elucidating the nature and strength of the various non-covalent interactions that govern the crystal structure and properties of the hydrated salt. These interactions primarily include ion-water interactions and water-water hydrogen bonds.
While specific ab initio studies exclusively on the MgI₂(H₂O)₈ crystal are not prominently available in the surveyed literature, the principles of these interactions can be understood from computational studies on related hydrated magnesium ion systems. The Mg²⁺ ion is known to be a strongly hydrated cation due to its high charge density. nih.gov Ab initio molecular orbital calculations on hydrated magnesium ion clusters, [Mg(H₂O)n]²⁺, have shown that the primary hydration sphere, typically containing six water molecules in an octahedral arrangement, is very stable. saltscience.or.jp
A detailed ab initio investigation of Magnesium diiodide octahydrate would involve several key analyses:
Geometry Optimization: Determining the lowest energy arrangement of the [Mg(H₂O)₆]²⁺ core, the two iodide ions, and the two additional water molecules of crystallization. This would provide theoretical values for bond lengths, bond angles, and the orientation of the water molecules.
Interaction Energy Calculations: Quantifying the strength of the interactions between the different components. This involves calculating the binding energy of water molecules to the magnesium ion, the interaction of iodide ions with the hydrated complex, and the energy of the hydrogen bonds between water molecules. Energy decomposition analysis could further partition these interaction energies into electrostatic, polarization, exchange-repulsion, and dispersion components. nih.gov
Topological Analysis: Methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density topology. nih.gov This analysis characterizes the nature of the chemical bonds, identifying bond critical points and quantifying the degree of ionic versus covalent character in the Mg-O interactions and the strength of the hydrogen bonds.
Vibrational Frequency Calculations: The theoretical vibrational spectra can be calculated and compared with experimental infrared and Raman data to validate the computed geometry and provide insights into the dynamics of the water molecules within the crystal lattice.
Studies on analogous systems, such as hydrated magnesium-carboxylate complexes using Density Functional Theory (DFT), confirm the dominance of closed-shell ionic interactions for Mg-ligand bonds. nih.gov Furthermore, computational investigations into the hydration shells of Mg²⁺ highlight the competition between strong ion-water forces in the first shell and the complex hydrogen-bonding network in the second shell and beyond. nih.gov An ab initio study on Magnesium diiodide octahydrate would precisely detail how the large, polarizable iodide anions and the crystal lattice environment modulate these fundamental interactions.
Advanced Applications in Materials Science and Chemical Synthesis
Catalytic Roles in Organic Transformation Reactions
Magnesium diiodide has established itself as a versatile and mild catalyst in organic synthesis, facilitating a range of chemical transformations with notable efficiency and selectivity.
Magnesium Diiodide Octahydrate as a Lewis Acid Catalyst
Magnesium halides, including magnesium iodide, are recognized as effective mild Lewis acids in organic synthesis. thieme-connect.de The magnesium ion's high Lewis acidity and strong affinity for oxygen (oxyphilicity) are critical factors in its catalytic activity. researchgate.net Magnesium iodide etherate, a related complex, has been shown to efficiently catalyze Mukaiyama-type aldol (B89426) reactions and the allylation of aldehydes. researchgate.net
The catalytic action is often a synergistic effort between the magnesium ion (acting as the Lewis acid) and the iodide counterion (acting as a nucleophile). researchgate.net This dual functionality is crucial for its unique reactivity. researchgate.net For instance, magnesium iodide has been utilized as a Lewis acid catalyst for the esterification of various acids with alcohols, demonstrating its broad applicability under neutral and mild conditions. rsc.org
Applications in Grignard Reagent Synthesis and Related Organometallic Reactions
While Grignard reagents (RMgX) are typically prepared by reacting an organic halide with magnesium metal, iodine is a common activating agent used to initiate the reaction. wikipedia.orgblogspot.com The process involves using a few crystals of iodine to remove the passivating layer of magnesium oxide (MgO) from the surface of the magnesium turnings. jove.comreddit.com The iodine reacts with the magnesium to form magnesium iodide, which helps to expose the fresh metal surface to the organic halide, thereby facilitating the formation of the Grignard reagent. reddit.comacs.org
Magnesium halides are also integral to the chemistry of Grignard reagents in solution, participating in the complex Schlenk equilibrium. thieme-connect.de Furthermore, magnesium iodide has been identified as a crucial additive in certain modern coupling reactions, such as the photoinduced copper-catalyzed alkoxycarbonylation of alkyl fluorides with phenols, where it facilitates a key halide exchange step. rsc.org
Utility in Chemoselective Protecting Group Cleavage
Magnesium iodide has proven to be a valuable reagent for the mild and quantitative chemoselective cleavage of protecting groups, a critical operation in multi-step organic synthesis. nih.govresearchgate.net This methodology offers an alternative to conventional deprotection techniques that often require harsh conditions. nih.gov It is particularly effective for the deprotection of esters and carbamates. nih.govresearchgate.net
Methods involving magnesium iodide have been reported for the hydrolysis of various esters while preserving other sensitive groups like the Fmoc (fluorenylmethyloxycarbonyl) protecting group. researchgate.netmdpi.com This novel synthetic approach expands the utility of different protecting groups and enhances the concept of orthogonality in complex synthetic pathways. nih.gov
Role in Asymmetric Synthesis
Magnesium iodide also plays a significant role as a catalyst in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. uwindsor.ca A notable example is its use in a metal-catalyzed, doubly diastereoselective Mukaiyama aldol coupling, where MgI₂ was found to be a uniquely effective catalyst among several salts tested. researchgate.net
Furthermore, magnesium iodide, in combination with chiral ligands like PyBox, has been used to catalyze asymmetric Friedel-Crafts reactions between indoles and arylidene malonates. mdpi.com Magnesium halide-catalyzed aldol reactions of chiral N-acylthiazolidinethiones have also been developed, showcasing high yields and a preference for the anti-diastereomer. acs.org These applications underscore the potential of magnesium-based catalysts in producing enantiomerically enriched compounds. researchgate.net
Precursor Material for Nanoparticle Synthesis and Advanced Ceramics
While not always the direct precursor, magnesium diiodide can be converted into magnesium oxide (MgO), a material of great importance in the synthesis of nanoparticles and advanced ceramics. When heated in air, magnesium iodide decomposes completely to form magnesium oxide. This conversion establishes its role as a potential starting material for these advanced applications.
Magnesium oxide nanoparticles (MgO NPs) are synthesized through various methods, including sol-gel, hydrothermal, and combustion techniques, typically using precursors like magnesium nitrate (B79036), magnesium sulfate, or magnesium ethoxide. nih.govmdpi.comnanografi.comresearchgate.net These nanoparticles possess a high surface area-to-volume ratio, making them effective catalysts and antibacterial agents. nih.govnanografi.com
In the field of advanced ceramics, magnesium oxide is highly valued for its high melting point (up to 2800°C) and excellent thermal and chemical stability. meixi-mgo.comresearchgate.net High-purity MgO is used to produce transparent ceramics with good infrared transmittance, making them suitable for applications like infrared windows for high-temperature furnaces and optical detectors. meixi-mgo.com MgO is also widely used as a sintering additive to improve the density and mechanical properties of other ceramics, such as alumina (B75360) (Al₂O₃) and zirconia (ZrO₂). meixi-mgo.comosti.gov The production of these advanced ceramics often starts from a high-purity MgO powder, which can be derived from the thermal decomposition of various magnesium salts, including magnesium iodide. meixi-mgo.com
Integration in Rechargeable Magnesium-Iodine Battery Systems: Electrochemical Reaction Mechanisms
A highly promising application of magnesium iodide is in the development of high-performance rechargeable magnesium-iodine (Mg-I₂) batteries. umd.eduresearchgate.net These batteries are considered a potential next-generation energy storage solution due to the high natural abundance, low cost, and dendrite-free deposition of magnesium metal anodes. nih.gov
Mg + I₂ ⇌ MgI₂
This process is reversed during the charging cycle. The key advantage of this mechanism is that it circumvents the slow solid-state diffusion of divalent Mg²⁺ ions, which is a major kinetic limitation in conventional intercalation-type cathodes. umd.edunih.gov The liquid-solid pathway ensures a large interfacial reaction area, leading to fast reaction kinetics and high reversibility. umd.edu
This innovative battery chemistry delivers impressive performance metrics, as highlighted in the table below.
| Performance Metric | Reported Value | Reference |
|---|---|---|
| Energy Density | ~400 Wh kg⁻¹ | umd.edunih.gov |
| Specific Capacity | 180 mAh g⁻¹ at 0.5 C | umd.edunih.gov |
| Rate Capability | 140 mAh g⁻¹ at 1 C | umd.edunih.gov |
| Working Voltage | ~2 V | |
| Cycling Stability | 95% capacity retention after 120 cycles at 0.5 C |
This proof-of-concept demonstrates the feasibility of using a two-phase reaction to overcome the kinetic challenges in rechargeable magnesium batteries, paving the way for cheaper, faster-recharging, and longer-lasting energy storage systems. researchgate.netnih.gov
Advancements in Materials Science: The Untapped Potential of Magnesium Diiodide Octahydrate
While research into advanced materials for optoelectronics and photonics is a rapidly expanding field, current scientific literature does not indicate that magnesium diiodide octahydrate (MgI₂·8H₂O) is a compound of focus for these applications. Extensive searches for its use in the development of optoelectronic devices and photonics have not yielded specific research findings, suggesting that its potential in this area remains largely unexplored.
Magnesium diiodide octahydrate is a hydrated inorganic salt, and the properties of such compounds can sometimes be tailored for optical applications. For instance, research on related magnesium halide hydrates has shown that their optical characteristics, such as transparency, can be modified. One study noted that the inclusion of urea (B33335) in a hydrated magnesium halide crystal structure led to a wider transparency window and improved optical properties. researchgate.net This suggests that, in principle, the optical behavior of hydrated salts like magnesium diiodide octahydrate could be manipulated, though specific research to this effect is not currently available.
The broader field of metal halides is an active area of investigation for optoelectronic applications. acs.orgmdpi.com These materials can exhibit a range of useful properties, including luminescence and favorable electronic characteristics. researchgate.net However, the focus of current research tends to be on other metal halide compositions, particularly perovskites and those containing other metal cations.
At present, the scientific community has not published significant findings on the detailed optical and electronic properties of magnesium diiodide octahydrate that would be pertinent to its use in optoelectronic devices or photonics. Basic physical and chemical data are available, but in-depth studies on its refractive index, light absorption and emission spectra, and suitability for device fabrication are absent from the reviewed literature.
Therefore, while the general class of hydrated metal halides holds some promise for future materials science discoveries, magnesium diiodide octahydrate has not yet emerged as a candidate material in the specialized fields of optoelectronics and photonics.
Future Research Directions and Emerging Methodologies
Exploration of Novel Synthetic Pathways for Tailored Crystal Forms
The conventional synthesis of magnesium diiodide octahydrate typically involves the reaction of magnesium oxide, hydroxide (B78521), or carbonate with hydroiodic acid, followed by crystallization. wikipedia.org However, future research will likely focus on more sophisticated synthetic pathways to control crystal morphology, size, and purity, which are critical for performance in specific applications.
Advanced crystallization techniques, such as controlled cooling crystallization, antisolvent crystallization, and template-assisted growth, offer pathways to produce tailored crystal forms. The objective is to move beyond bulk synthesis to the rational design of crystals with specific facet expressions or particle size distributions. For instance, controlling the supersaturation rate, pH, and the presence of additives can significantly influence nucleation and growth kinetics. Methodologies for achieving this control are a key area for development.
Future synthetic explorations could include:
Sonocrystallization: The use of ultrasound to induce nucleation and control crystal size.
Microwave-assisted synthesis: To achieve rapid and uniform heating, potentially leading to different polymorphs or crystal habits.
Solvent engineering: Investigating the role of different solvent systems (e.g., alcohol-water mixtures) to modify solubility and crystal growth patterns. researchgate.net
A systematic study correlating synthesis parameters with crystal characteristics, as outlined in the table below, will be crucial.
| Crystallization Parameter | Potential Influence on Crystal Form | Research Objective |
| Cooling Rate | Nucleation density and crystal size | Optimize for uniform, small crystals or large single crystals |
| Solvent Composition | Solubility, crystal habit, and phase stability | Identify conditions for preferential facet growth |
| Additives/Impurities | Growth inhibition/promotion on specific faces | Tailor morphology (e.g., needles vs. plates) |
| pH of Solution | Speciation of magnesium complexes in solution | Control purity and prevent formation of basic salts |
In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of hydration, dehydration, and phase transitions is fundamental to harnessing the potential of magnesium diiodide octahydrate. While its stable form at room temperature is known, the transitions to lower hydrates or the anhydrous form are not well-documented. Emerging in situ characterization techniques are critical for observing these processes in real-time.
Techniques such as in situ X-ray powder diffraction (XRPD) and Raman spectroscopy have proven invaluable for studying the dehydration pathways of related compounds like magnesium bromide hexahydrate and magnesium chloride hydrates. researchgate.net Applying these methods to MgI₂·8H₂O would allow for the unambiguous identification of intermediate hydrate (B1144303) phases and their precise temperature and pressure stability ranges. For example, heating a sample of MgI₂·8H₂O on a specialized stage while collecting diffraction patterns or spectra can reveal the precise moments of water loss and structural rearrangement.
Key emerging techniques for future studies include:
In Situ XRPD: To monitor changes in the crystal lattice during heating, cooling, or exposure to varying humidity levels. researchgate.net
In Situ Raman and Infrared Spectroscopy: To probe changes in the vibrational modes of water molecules and the Mg-O bonds, providing insight into the coordination environment of the magnesium ion during phase transitions.
Cryo-Atom Probe Tomography (Cryo-APT): A quasi-in situ technique that can capture the liquid-solid interface by flash-freezing the sample, allowing for nanoscale analysis of the early stages of dissolution or crystallization.
Interdigitated Electrode Sensors (IES): For real-time monitoring of crystallization from solution by measuring changes in electrical properties at the solid-liquid interface. nih.gov
Advanced Computational Modeling for Complex Hydration Phenomena
Computational modeling offers a powerful lens through which to understand the intricate interactions governing the structure and behavior of hydrated salts. For magnesium diiodide octahydrate, advanced computational methods can provide insights that are difficult to obtain experimentally.
Density Functional Theory (DFT) can be employed to calculate the thermodynamic stability of different hydrate forms (e.g., hexa-, octa-, nonahydrate) and to predict their vibrational spectra, which can then be compared with experimental Raman and IR data. nih.gov Such calculations have been successfully used to investigate the preference for hydrolysis versus dehydration in magnesium chloride hydrates, a critical consideration for thermal energy storage applications. nih.gov
Molecular Dynamics (MD) simulations can model the behavior of the Mg²⁺ and I⁻ ions in aqueous solution and at the crystal-solution interface. scispace.com These simulations can elucidate the structure of the hydration shells around the ions and the dynamics of water exchange, which are fundamental to the processes of dissolution and crystal growth. First-principles MD simulations, which are based on quantum mechanics, can provide a highly accurate description of these phenomena. rsc.org
Future computational efforts should focus on:
Force Field Development: Creating accurate force fields specifically parameterized for the MgI₂-H₂O system to enable large-scale and long-duration MD simulations.
Multiscale Modeling: Combining quantum mechanical calculations for reactive sites with classical MD for the bulk material to create a comprehensive model of hydration and dehydration.
Computational Fluid Dynamics (CFD): Modeling the crystallization process on an industrial scale by integrating fluid dynamics with crystallization kinetics to optimize reactor design and operating conditions. researchgate.netwhiterose.ac.uk
Design of Functional Materials Incorporating Magnesium Diiodide Octahydrate
A significant direction for future research is the incorporation of magnesium diiodide octahydrate into functional materials. One of the most promising areas is in thermal energy storage . Salt hydrates are well-known as phase change materials (PCMs) because they can store and release large amounts of latent heat during their melting and solidification transitions.
Magnesium diiodide octahydrate has a reported melting point of 41 °C (with decomposition), making it a candidate for low-temperature heat storage applications. wikipedia.org Related compounds like magnesium chloride hexahydrate (melting point ~115 °C) and magnesium nitrate (B79036) hexahydrate (melting point ~89 °C) are actively being investigated as PCMs. core.ac.ukrepec.org Research is needed to characterize the thermophysical properties of MgI₂·8H₂O, including its latent heat of fusion, thermal conductivity, and cycling stability.
| Potential Application | Key Property of MgI₂·8H₂O to Investigate | Research Goal |
| Phase Change Material (PCM) | Latent heat of fusion, melting point, thermal stability | Develop materials for low-temperature thermal energy storage |
| Ionic Conductor | Ionic conductivity of the hydrated solid | Explore potential as a solid-state electrolyte |
| Hygroscopic Agent | Water absorption capacity and kinetics | Evaluate use in desiccants or humidity control systems |
Another potential application is as a solid-state ionic conductor. The mobility of ions within the hydrated crystal lattice could be exploited in electrochemical devices. The degree of hydration is known to significantly affect ionic conductance in aqueous solutions, and a similar principle may apply in the solid state. askfilo.comdoubtnut.com
Synergistic Studies Combining Experimental and Theoretical Approaches
The most profound understanding of magnesium diiodide octahydrate will emerge from research that tightly integrates experimental and theoretical methods. This synergistic approach allows for a cycle of prediction and validation that can accelerate discovery.
For example, DFT calculations can predict the vibrational frequencies (Raman, IR) for hypothetical intermediate hydrates of magnesium diiodide. nih.gov These predictions can then guide in situ spectroscopic experiments designed to detect these transient species during dehydration. Similarly, MD simulations can model the crystal growth process at the atomic level, and the results can be compared with real-time observations from advanced microscopy or sensor-based techniques. nih.govscispace.com This combined approach has been used effectively to study complex phenomena like magnesium corrosion, where DFT calculations helped to explain the stability of intermediate phases observed with cryo-APT.
A future synergistic workflow could involve:
Prediction: Using DFT and MD to predict the stable crystal structures, phase transition temperatures, and spectroscopic signatures of MgI₂·nH₂O.
Synthesis & Characterization: Synthesizing the material and using in situ techniques (XRPD, Raman) to experimentally map the phase transitions.
Validation & Refinement: Comparing the experimental data with the computational predictions to validate the theoretical models.
Functional Testing: Fabricating a prototype device (e.g., a PCM module) and using the validated models to understand and optimize its performance.
This integrated strategy represents the future of materials research and will be essential for fully elucidating the scientific principles and potential applications of magnesium diiodide octahydrate.
Q & A
Basic: What are the optimal synthetic routes for preparing magnesium diiodide octahydrate, and how can purity be validated?
Answer:
Magnesium diiodide octahydrate is synthesized by reacting magnesium oxide, carbonate, or hydroxide with hydroiodic acid (HI):
- Reaction: MgO + 2HI → MgI₂ + H₂O (followed by hydration).
- Hydration Control: Excess water or controlled humidity ensures octahydrate formation. Post-synthesis, vacuum drying at 25–40°C preserves the hydrate structure .
- Purity Validation: Use elemental analysis (e.g., ICP-OES) to confirm Mg (8.74%) and I (91.26%) ratios . X-ray diffraction (XRD) compares experimental patterns with orthorhombic reference data (ICDD PDF-4+ database) .
Basic: How is the crystal structure of MgI₂·8H₂O determined, and what are its key structural features?
Answer:
- Primary Method: Single-crystal XRD identifies the orthorhombic lattice (space group Pnma, parameters: a = 12.3 Å, b = 8.5 Å, c = 6.2 Å). Water molecules occupy interstitial sites and coordinate Mg²⁺ ions .
- Supporting Techniques: Thermogravimetric analysis (TGA) confirms eight water molecules via mass loss at 110–150°C .
Basic: What experimental methods quantify solubility, and how do solvent properties affect MgI₂·8H₂O dissolution?
Answer:
- Gravimetric Method: Saturate solvents (water, ethanol, ether), filter, and evaporate to measure residual solute mass. For water, solubility exceeds 400 g/L at 25°C .
- Solvent Effects: High polarity (water) maximizes solubility due to ion-dipole interactions. In ethanol, reduced solubility (~50 g/L) reflects weaker solvation .
Advanced: How can NMR crystallography resolve ambiguities in water molecule positioning within MgI₂·8H₂O?
Answer:
- Solid-State NMR: ¹H and ¹⁷O NMR distinguish bound (Mg-coordinated) vs. lattice water. Cross-polarization magic-angle spinning (CP-MAS) detects hydrogen bonding networks .
- DFT Integration: Geometry-optimized models (CASTEP code) predict chemical shifts, validated against experimental NMR data. This approach resolves water in ion-associated vs. channel sites .
Advanced: What thermodynamic factors stabilize MgI₂·8H₂O, and how do environmental conditions induce phase transitions?
Answer:
- Stability Studies: Differential scanning calorimetry (DSC) identifies dehydration steps (e.g., endothermic peaks at 110°C for octahydrate → hexahydrate). Relative humidity (RH) >60% maintains hydrate stability .
- Phase Transitions: At RH <30%, partial dehydration occurs, forming lower hydrates (e.g., hexahydrate). Controlled humidity chambers or desiccators prevent unintended phase changes .
Advanced: How can contradictory reports on MgI₂·8H₂O’s solubility or stability be reconciled?
Answer:
- Comparative Analysis: Cross-validate data using XRD (structure), TGA (hydration state), and ICP-OES (stoichiometry). For example, discrepancies in solubility may arise from unaccounted hydration levels or impurities .
- Literature Benchmarking: Compare results with authoritative references (e.g., Advanced Inorganic Chemistry by Cotton and Wilkinson) to identify methodological outliers .
Advanced: What strategies control hydration states during synthesis, and how do kinetic vs. thermodynamic pathways influence hydrate formation?
Answer:
- Kinetic Control: Rapid cooling of supersaturated MgI₂ solutions favors metastable octahydrate. Stirring rate and nucleation seeding (e.g., adding hydrate crystals) enhance reproducibility .
- Thermodynamic Control: Prolonged equilibration at 25°C and 70% RH yields the thermodynamically stable octahydrate. Solvent-mediated transformation (e.g., ethanol/water mixtures) can suppress competing phases .
Advanced: How do advanced spectroscopic techniques (e.g., Raman, FTIR) characterize Mg-I and Mg-OH₂ bonding in MgI₂·8H₂O?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
